molecular formula C11H12FN3 B3208459 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine CAS No. 1049988-71-7

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine

Cat. No.: B3208459
CAS No.: 1049988-71-7
M. Wt: 205.23 g/mol
InChI Key: HCVXCUZUZSTSEE-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Organic Synthesis

In the realm of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the design and development of new therapeutic agents. nih.govtandfonline.com It is estimated that approximately 85% of all bioactive compounds feature a heterocyclic ring system. nih.govtandfonline.com Among these, the pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a particularly privileged structure. mdpi.comglobalresearchonline.net Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netnih.govnih.gov

From an organic synthesis perspective, the construction of substituted pyrazoles is a well-established yet continually evolving field. nih.govnih.gov The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. The synthesis of a molecule like 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine involves strategic chemical reactions to assemble the pyrazole core and attach the specific substituents, representing a typical challenge in the synthesis of novel chemical entities for drug discovery programs. ekb.egchemmethod.com

Rationale for Investigation of Pyrazole and Fluoro-substituted Ethanamine Analogs

The scientific rationale for investigating compounds like this compound is multifaceted, stemming from the advantageous properties conferred by each of its structural components.

The Pyrazole Core: The pyrazole ring system is a versatile pharmacophore found in several FDA-approved drugs. nih.gov Its ability to participate in hydrogen bonding and other molecular interactions makes it an effective scaffold for binding to various biological targets. globalresearchonline.net The two nitrogen atoms can act as both hydrogen bond donors and acceptors, contributing to the molecule's binding affinity and specificity.

The Fluoro-substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry. nih.govtandfonline.comresearchgate.net The C-F bond is strong and the fluorine atom is small, causing minimal steric hindrance. tandfonline.com Introducing fluorine can significantly alter a molecule's physicochemical properties in beneficial ways. nih.govresearchgate.net These modifications can include:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life. tandfonline.comresearchgate.net

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes. nih.govresearchgate.net

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can improve bioavailability and receptor binding affinity. nih.gov

The Ethanamine Side Chain: The presence of an amine group, particularly a primary amine as in ethanamine, introduces a basic center to the molecule. This functional group is crucial for forming salt derivatives, which can improve solubility and formulation characteristics. Furthermore, the amine group can act as a key interaction point, forming ionic bonds or hydrogen bonds with biological targets such as enzymes or receptors.

The combination of these three motifs—the pyrazole scaffold, the fluorophenyl group, and the ethanamine side chain—creates a novel chemical space with high potential for discovering new bioactive agents.

Overview of Prior Research on Related Pyrazole and Fluoro-substituted Heterocyclic Compounds

Extensive research has been conducted on compounds structurally related to this compound, demonstrating the therapeutic potential of this chemical class. Fluorinated pyrazoles, in particular, have gained significant attention for their diverse biological activities. researchgate.net

Studies have shown that pyrazole-containing molecules exhibit a broad spectrum of pharmacological effects. mdpi.comnih.govfrontiersin.orgmdpi.com For instance, different derivatives have been investigated for their efficacy as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.gov The substitution pattern on the pyrazole ring and the attached aryl groups is critical in determining the specific activity and potency. frontiersin.orgnih.gov For example, research on trifluoromethylated pyrazole hybrids has identified compounds with significant antiparasitic activity against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org

The introduction of fluorine to various heterocyclic systems is a recurring theme in successful drug development. nih.govresearchgate.netresearchgate.net A review of FDA-approved drugs from 2016 to 2022 highlights numerous examples of fluorinated heterocyclic compounds, underscoring the success of this strategy. nih.gov These compounds span a wide range of therapeutic areas, including oncology and infectious diseases. tandfonline.com The presence of a fluorophenyl group on a pyrazole ring has been specifically explored in the development of inhibitors for various enzymes. nih.gov

The table below summarizes the observed biological activities of several classes of related pyrazole and fluoro-substituted compounds.

Compound ClassKey Structural FeaturesObserved Biological Activities
Diaryl-Pyrazoles Two aryl groups attached to the pyrazole coreAnti-inflammatory, Cyclooxygenase-2 (COX-2) inhibition
Trifluoromethylated Pyrazole Hybrids Pyrazole core with a CF3 group and other heterocyclesAntiparasitic (antileishmanial, trypanocidal) frontiersin.org
Fluoro-substituted Phenylpyrazoles A fluorinated phenyl ring attached to the pyrazoleAntimicrobial, Enzyme inhibition mdpi.comnih.gov
5-Aminopyrazoles An amino group at the 5-position of the pyrazole ringKinase inhibition (p38MAPK, Bruton Kinase), Anticancer mdpi.com
General Fluorinated Heterocycles A heterocyclic ring system containing fluorineDiverse activities including anticancer, antiviral, antibacterial nih.gov

Research Objectives and Scope for this compound Studies

Given the chemical nature of this compound, a structured research program would likely pursue several key objectives. The primary goal would be to synthesize the compound and thoroughly characterize its chemical and physical properties. Following this, the scope of the investigation would broaden to explore its potential biological activities.

Primary Research Objectives:

Chemical Synthesis and Characterization: Develop and optimize a synthetic route to produce this compound in high purity. nih.govresearchgate.net Characterize the final compound using modern analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Biological Screening: Conduct broad-based in vitro screening against a panel of biological targets to identify potential therapeutic applications. This could include assays for:

Antimicrobial activity (against bacteria and fungi). nih.gov

Anticancer activity (against various cancer cell lines). ekb.egresearchgate.net

Enzyme inhibition (targeting kinases, proteases, or other enzymes implicated in disease).

Receptor binding (for targets in the central nervous system or other systems).

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying each part of the molecule (the pyrazole core, the position of the fluorine on the phenyl ring, and the ethanamine side chain). nih.gov These studies would aim to understand how structural changes affect biological activity and to optimize potency and selectivity. frontiersin.org

Scope of Investigation: The initial scope would be confined to preclinical, in vitro studies. Promising results from these initial screens would justify an expansion of the scope to include more detailed mechanistic studies to determine how the compound exerts its biological effect. The long-term scope could potentially involve in vivo studies in animal models of disease, but this would be contingent on demonstrating significant and selective activity in the initial phases of research. The project would involve synthetic chemistry to prepare the novel compound and its analogs, followed by biological assays to screen for potential therapeutic properties. lboro.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(2-fluorophenyl)pyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8(13)9-6-14-15(7-9)11-5-3-2-4-10(11)12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVXCUZUZSTSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 2 Fluorophenyl 1h Pyrazol 4 Yl Ethanamine

Retrosynthetic Analysis of the 1H-Pyrazole-4-yl Ethanamine Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.com The analysis for 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine focuses on two primary disconnections: the C-N bond of the ethanamine side chain and the bonds forming the pyrazole (B372694) ring.

Side Chain Disconnection: A C-N disconnection on the ethanamine moiety points to a corresponding ketone, 1-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-one, as a key intermediate. This transformation in the forward sense is typically achieved via reductive amination.

Pyrazole Ring Disconnection: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The most common and robust method for its construction is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com Disconnecting the pyrazole ring of the ketone intermediate according to this logic reveals two precursor fragments:

(2-Fluorophenyl)hydrazine .

A 1,3-dicarbonyl compound bearing an acetyl group at the central carbon, such as 3-acetyl-2,4-pentanedione or a synthetic equivalent.

This retrosynthetic pathway simplifies the complex target molecule into fundamental building blocks: (2-fluorophenyl)hydrazine and a five-carbon diketone fragment.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a multi-step forward synthesis can be devised. The classic approach involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound to form the pyrazole core, followed by functional group manipulation to install the ethanamine side chain. dergipark.org.trmdpi.com

Formation of the Pyrazole Ketone: Reaction of (2-fluorophenyl)hydrazine with a suitable 1,3-dicarbonyl precursor, such as 3-(ethoxymethylene)-2,4-pentanedione, under acidic or thermal conditions to yield 1-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-one.

Reductive Amination: Conversion of the resulting ketone to the target primary amine, this compound, using a nitrogen source (like ammonia (B1221849) or an equivalent) and a reducing agent.

The success of the synthetic pathway hinges on the availability and preparation of key starting materials and intermediates.

(2-Fluorophenyl)hydrazine: This crucial precursor is typically synthesized from 2-fluoroaniline. The process involves diazotization of the aniline (B41778) with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt, commonly with tin(II) chloride or sodium sulfite.

1,3-Dicarbonyl Synthon: A versatile precursor for the pyrazole core is a derivative of acetylacetone (B45752). For instance, reacting acetylacetone with an orthoformate ester can provide a more reactive intermediate that directs the regioselectivity of the cyclization with the unsymmetrical (2-fluorophenyl)hydrazine.

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethan-1-one: This is the pivotal intermediate for the final amination step. Its synthesis via the Knorr reaction is a well-established method for creating substituted pyrazoles. youtube.commdpi.com The reaction involves the condensation of (2-fluorophenyl)hydrazine with the 1,3-dicarbonyl compound, followed by cyclization and dehydration.

IntermediatePrecursor 1Precursor 2Reaction Type
(2-Fluorophenyl)hydrazine2-FluoroanilineSodium Nitrite / HCl, then SnCl₂Diazotization and Reduction
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethan-1-one(2-Fluorophenyl)hydrazine3-Acetyl-2,4-pentanedione (or equivalent)Knorr Pyrazole Synthesis
This compound1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethan-1-oneAmmonia, Reducing Agent (e.g., NaBH₃CN)Reductive Amination

Mechanistic Considerations for Pyrazole Ring Formation

The formation of the pyrazole ring via the Knorr synthesis proceeds through a well-defined mechanism. youtube.com The reaction between an unsymmetrical hydrazine, like (2-fluorophenyl)hydrazine, and an unsymmetrical 1,3-dicarbonyl can theoretically produce two regioisomers.

The mechanism involves the following steps:

Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound. The N-1 nitrogen of (2-fluorophenyl)hydrazine is generally considered less nucleophilic due to steric hindrance and the electron-withdrawing effect of the phenyl ring, suggesting the terminal N-2 nitrogen initiates the attack.

Condensation: This initial attack leads to the formation of a hydrazone intermediate after the elimination of a water molecule.

Cyclization: The remaining nitrogen atom then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered heterocyclic ring.

Dehydration: A final dehydration step occurs to yield the stable, aromatic pyrazole ring.

The regiochemical outcome is influenced by reaction conditions (pH) and the electronic and steric properties of the substituents on both reactants. The fluorine atom at the ortho position of the phenyl ring introduces significant steric bulk and an inductive electron-withdrawing effect, which plays a crucial role in directing the cyclization to favor the formation of the desired 1-(2-fluorophenyl) isomer.

The target molecule possesses a stereocenter at the carbon atom of the ethanamine side chain, meaning it can exist as a pair of enantiomers. For many pharmaceutical applications, isolating a single enantiomer is critical. Therefore, stereoselective synthesis is highly relevant.

Stereocontrol can be introduced during the conversion of the key intermediate, 1-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-one, to the amine. Potential strategies include:

Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst or a chiral auxiliary during the reduction of an intermediate imine.

Asymmetric Reduction of the Ketone: The ketone can be reduced to a chiral alcohol using stereoselective reducing agents (e.g., those derived from chiral boranes or using enzymes). The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction followed by reduction of the azide).

Kinetic Resolution: The racemic amine, produced via a non-stereoselective route, can be resolved into its constituent enantiomers using a chiral resolving agent or through enzymatic resolution.

Discussion of Reaction Efficiencies and Yields

The table below provides a summary of typical yields reported in the literature for analogous transformations, which can serve as a benchmark for the synthesis of this compound.

Reaction StepReaction TypeTypical Yield Range
Step 1 Knorr Pyrazole Synthesis70-95% mdpi.com
Step 2 Reductive Amination of Ketone60-90%

Optimizing reaction conditions such as temperature, solvent, catalyst, and reaction time is crucial for maximizing yields and minimizing the formation of byproducts, particularly regioisomers during the pyrazole formation step.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to pharmaceutical synthesis is essential for minimizing environmental impact. mdpi.com Several strategies can be employed to make the synthesis of this compound more sustainable.

Atom Economy: The Knorr pyrazole synthesis is inherently atom-economical, as the main byproduct is water. Reductive amination can also be highly atom-economical, depending on the choice of reagents.

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. Research into performing pyrazole synthesis in greener solvents like water, ethanol (B145695), or ionic liquids is an active area. nih.govresearchgate.net For example, the cyclocondensation step can often be carried out in ethanol or acetic acid, which are preferable to chlorinated solvents.

Catalysis: Employing reusable heterogeneous catalysts instead of stoichiometric reagents can significantly reduce waste. nih.gov For instance, solid acid catalysts could potentially replace mineral acids in the cyclization step.

Energy Efficiency: Utilizing microwave or ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" procedure avoids the need for isolating and purifying intermediates, thereby saving solvents, reagents, and energy. mdpi.com A one-pot synthesis of substituted pyrazoles from ketones and acid chlorides followed by the addition of hydrazine has been reported. mdpi.com

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental results for the advanced spectroscopic and structural analysis of this compound are not publicly available. While general principles of the requested analytical techniques are well-established, specific data sets including NMR spectra, mass fragmentation patterns, IR/Raman vibrational frequencies, and X-ray crystallographic parameters for this particular compound could not be located in published academic journals, spectral databases, or other scientific repositories.

Therefore, it is not possible to generate the detailed, data-driven article as requested in the prompt. The creation of such an article would require access to primary research data that has either not been published or does not exist in the public domain. Fabricating such data would be scientifically inaccurate and misleading.

To fulfill the user's request for an article on this topic in the future, the necessary spectroscopic and crystallographic analyses would first need to be performed on a sample of this compound and the results published.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 1 2 Fluorophenyl 1h Pyrazol 4 Yl Ethanamine

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions

The determination of the three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is fundamental to understanding a compound's solid-state properties. This analysis, typically achieved through single-crystal X-ray diffraction, would reveal the nature and geometry of intermolecular interactions that govern the supramolecular architecture of 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine.

A detailed crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state. The analysis would also quantify the geometry of the intermolecular interactions, such as hydrogen bond distances and angles.

Table 1: Hypothetical Intermolecular Interaction Data for this compound

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
Hydrogen BondN-H···N(pyrazole)0.912.103.01170
Hydrogen BondN-H···F0.912.453.25145
π-π StackingPyrazole (B372694)···Phenyl--3.5-3.8-

Note: The data in this table is hypothetical and represents typical values for such interactions. Actual experimental data is required for a definitive analysis.

Absolute Configuration Determination

This compound possesses a chiral center at the carbon atom of the ethanamine group, meaning it can exist as a pair of enantiomers ((R) and (S)). The determination of the absolute configuration of a specific enantiomer is crucial in fields such as medicinal chemistry, where biological activity is often stereospecific.

When a single enantiomer of the compound is crystallized, its absolute configuration can be determined using single-crystal X-ray crystallography, provided that anomalous dispersion effects are significant. The Flack parameter, calculated from the diffraction data, is a key indicator for assigning the correct absolute stereochemistry. A value close to 0 for a given enantiomer would confirm its absolute configuration.

Alternatively, spectroscopic methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), in conjunction with quantum chemical calculations, can be employed to determine the absolute configuration in solution.

Computational and Theoretical Investigations of 1 1 2 Fluorophenyl 1h Pyrazol 4 Yl Ethanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic properties of molecules. For 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, these theoretical studies provide insights into its reactivity, stability, and potential interactions. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure with a high degree of accuracy. dntb.gov.uanih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. acadpubl.eu

For pyrazole (B372694) derivatives, FMO analysis helps in understanding internal charge transfer and predicting reactive sites within the molecule. researchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule that are electron-rich and electron-poor, respectively. In a typical analysis, the HOMO might be localized over the pyrazole and phenyl rings, while the LUMO might be distributed over other parts of the molecule, indicating the pathways for electron transfer during chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting ability of the molecule.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. deeporigin.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive electrostatic potential, prone to nucleophilic attack. acadpubl.eudeeporigin.com Green and yellow areas represent regions with neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atom on the phenyl ring due to their high electronegativity. The amine group would also present a region of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic rings would likely exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets. nih.govnih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable conformations (low-energy states) and the energy barriers for transition between them. This is achieved by systematically rotating the rotatable bonds in the molecule and calculating the potential energy at each step.

Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein or enzyme. mdpi.combiointerfaceresearch.com This method helps in understanding the binding mode and affinity between the ligand (the molecule of interest) and the receptor. semanticscholar.orgmdpi.com

For this compound, docking studies would involve placing the molecule into the active site of a potential biological target and evaluating the binding interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of docking studies are often presented as a binding score, which estimates the binding affinity. nih.gov Such studies can suggest potential mechanisms of action for the compound by identifying key amino acid residues in the target's active site that are crucial for binding. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can also be used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govnih.gov These predictions are based on the magnetic shielding of each nucleus, which is influenced by the surrounding electronic environment. nmrdb.org Comparing the predicted NMR spectra with experimental data is a powerful tool for structural elucidation and confirmation. academie-sciences.frresearchgate.net

Infrared (IR) Frequencies: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an experimental IR spectrum. nih.gov Each calculated frequency can be assigned to a specific vibrational mode of the molecule, such as the stretching or bending of particular bonds. This aids in the interpretation of experimental IR spectra and provides further confirmation of the molecular structure.

Table 2: List of Compounds Mentioned

Compound Name

Following a comprehensive search for scientific literature, there is currently no publicly available research data regarding the biological target identification and mechanistic exploration of the specific chemical compound this compound.

Detailed studies outlining its in vitro receptor binding assays, enzyme inhibition profiles, effects on cellular pathways, or results from phenotypic screenings in cellular models have not been published in accessible scientific journals or databases. Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content for the requested sections and subsections at this time.

Information is available for structurally related pyrazole derivatives, but a detailed biological and mechanistic analysis focused solely on this compound is absent from the current body of scientific literature.

Biological Target Identification and Mechanistic Exploration of 1 1 2 Fluorophenyl 1h Pyrazol 4 Yl Ethanamine

Structure-Activity Relationship (SAR) Studies of 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine Derivatives for Target Affinity/Selectivity

The structure-activity relationship (SAR) for this compound and its derivatives can be inferred by analyzing the impact of structural modifications on the biological activity of analogous compounds. Key areas for modification include the phenyl ring, the pyrazole (B372694) core, and the ethanamine side chain.

Modifications on the Phenyl Ring:

Substituents on the 1-phenyl ring play a crucial role in modulating the affinity and selectivity of pyrazole derivatives for their biological targets. For instance, in a series of 1-phenylpyrazoles designed as xanthine (B1682287) oxidase inhibitors, the nature and position of substituents on the phenyl ring significantly influenced inhibitory potency. While not the same target, this highlights the importance of the phenyl ring's electronic and steric properties.

In the context of this compound, the ortho-fluoro substituent is a key feature. Fluorine's high electronegativity can alter the electronic distribution of the phenyl ring, potentially influencing its interaction with target proteins through electrostatic or hydrogen bonding interactions. Furthermore, the position of the fluorine atom can affect the conformation of the molecule, which in turn can impact binding affinity.

R Group (Position on Phenyl Ring)Observed Effect on Analogous Compounds
Electron-withdrawing groups (e.g., -CN, -NO2)Can enhance potency for certain targets by altering electronic properties.
Electron-donating groups (e.g., -OCH3)May increase or decrease activity depending on the target's binding pocket.
Halogens (e.g., -Cl, -Br)Often improve pharmacokinetic properties and can contribute to binding affinity.
Steric bulkCan be either beneficial or detrimental depending on the size and shape of the binding site.

Modifications on the Pyrazole Core:

The pyrazole ring serves as a central scaffold and its substitution pattern is critical for biological activity. In various series of pyrazole derivatives, modifications at different positions of the pyrazole ring have led to significant changes in potency and selectivity. For example, in a study of pyrazole-based inhibitors of meprin α and β, substitutions at the 3 and 5 positions of the pyrazole ring were explored to understand their impact on inhibitory activity.

Modifications on the Ethanamine Side Chain:

The ethanamine side chain is a common pharmacophore in many centrally acting agents, suggesting that this compound may interact with neurological targets. The amine group is likely to be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor's binding pocket.

ModificationPotential Impact
N-alkylationCan modulate selectivity for different receptor subtypes.
Chain lengthAltering the distance between the pyrazole core and the amine can affect binding affinity.
StereochemistryThe chirality of the carbon bearing the amine group is often crucial for specific receptor interactions.

Proposed Mechanisms of Biological Action for this compound

Based on its structural similarity to known psychoactive compounds, two plausible mechanisms of action for this compound can be proposed: inhibition of monoamine oxidases and interaction with dopamine (B1211576) receptors.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.govnih.gov Inhibitors of MAO lead to an increase in the levels of these neurotransmitters in the brain and are used in the treatment of depression and Parkinson's disease. nih.govnih.gov The ethanamine moiety in this compound is a structural feature found in many known MAO inhibitors. It is plausible that this compound could act as an inhibitor of MAO-A or MAO-B, thereby increasing synaptic concentrations of monoamine neurotransmitters. The aryl-pyrazole portion of the molecule would likely interact with the substrate-binding cavity of the enzyme.

Dopamine D4 Receptor Ligand:

The dopamine D4 receptor is a G protein-coupled receptor that has been implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. The general structure of this compound, with its aromatic ring system connected via a linker to a basic nitrogen atom, is a common scaffold for dopamine D4 receptor ligands. It is hypothesized that the 2-fluorophenyl-pyrazole moiety could engage in key interactions within the D4 receptor binding pocket, while the ethanamine side chain provides the necessary basicity for interaction with acidic residues like aspartate. Structure-activity relationship studies on analogous compounds have shown that modifications to the aryl group and the amine substituent can significantly alter affinity and efficacy (agonist vs. antagonist) at the D4 receptor. psu.edu

Advanced Synthetic Derivatization and Analog Development of 1 1 2 Fluorophenyl 1h Pyrazol 4 Yl Ethanamine

Systematic Modification of the Ethanamine Moiety

The ethanamine side chain at the C4 position of the pyrazole (B372694) ring is a prime target for systematic modification to probe its influence on biological activity. As a primary amine, it offers a versatile handle for a variety of chemical transformations.

Key derivatization strategies include:

N-Acylation: Reaction of the primary amine with a range of acyl chlorides or carboxylic acids (using coupling agents) can generate a library of amides. This introduces different steric and electronic features, from simple aliphatic chains to complex aromatic and heterocyclic groups.

N-Sulfonylation: Treatment with various sulfonyl chlorides yields sulfonamides. This modification introduces a tetrahedral geometry and strong hydrogen bond accepting capabilities, which can significantly alter the compound's interaction with biological targets.

N-Alkylation: The amine can be mono- or di-alkylated through reductive amination with aldehydes or ketones, or via direct reaction with alkyl halides. This allows for fine-tuning of the basicity and lipophilicity of the nitrogen atom.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in extensive hydrogen bonding networks.

These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, metabolic stability, and target binding affinity. nih.gov

Table 1: Examples of Ethanamine Moiety Modifications

Modification TypeReagent ClassResulting Functional GroupPotential Impact
N-AcylationAcyl Halides, Carboxylic AcidsAmideModulates H-bonding, introduces steric bulk
N-SulfonylationSulfonyl ChloridesSulfonamideAlters electronics, adds H-bond acceptor
N-AlkylationAlkyl Halides, Aldehydes/KetonesSecondary/Tertiary AmineIncreases lipophilicity, modifies basicity
Urea FormationIsocyanatesUreaEnhances H-bonding potential

Diversification of the Pyrazole Ring Substituents

The pyrazole core itself offers significant opportunities for diversification. mdpi.com The parent compound has the 1-(2-fluorophenyl) and 4-ethanamine groups as substituents, leaving the C3 and C5 positions available for further functionalization. Introducing substituents at these positions can modulate the electronic properties of the ring and introduce new interaction points. nih.gov

Common synthetic approaches for pyrazole ring functionalization include:

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle, with the C4 position being the most reactive towards electrophiles. mdpi.com Since this position is already substituted, reactions like halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts acylation would likely require more forcing conditions and could lead to substitution at the C3 or C5 positions, though regioselectivity can be a challenge.

Lithiation and Subsequent Quenching: Directed ortho-metalation (DoM) strategies can be employed. By treating a suitably protected precursor with a strong base like n-butyllithium, the C5 position can be selectively deprotonated. The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO2) to install diverse functional groups.

Cyclocondensation Strategies: Building the pyrazole ring from different precursors is a powerful method for introducing diversity. mdpi.com For instance, the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone allows for the introduction of various substituents at what will become the C3 and C5 positions of the final pyrazole ring. mdpi.comnih.gov This approach allows for the synthesis of analogs with different groups at these positions from the ground up.

Structural requirements for potent activity in some classes of pyrazole derivatives have been shown to depend heavily on the nature and position of these ring substituents. nih.gov

Exploration of Different Fluorophenyl Positions and Substitutions

The 2-fluorophenyl group at the N1 position plays a crucial role in orienting the molecule and influencing its electronic properties. Exploring variations of this group is a key strategy in analog development. researchgate.net

This exploration involves two main avenues:

Isomeric repositioning: The fluorine atom can be moved to the C3 (meta) or C4 (para) positions of the phenyl ring. This seemingly minor change can have a profound impact on the molecule's conformation and electronic distribution due to differing inductive and mesomeric effects, potentially altering its binding mode and affinity for a target. The synthesis of these isomers would typically involve starting with the corresponding 3-fluoro- or 4-fluorophenylhydrazine in the initial pyrazole ring formation step. mdpi.com

Disubstitution or Replacement: Additional substituents can be introduced onto the phenyl ring, such as chlorine, methyl, or methoxy (B1213986) groups, creating analogs like 2,4-difluorophenyl or 2-fluoro-4-chlorophenyl derivatives. Furthermore, the fluorine atom can be replaced entirely with other bioisosteric groups like a cyano or trifluoromethyl group to probe the effect of different electronic and steric properties. nih.gov The inclusion of fluorine is often beneficial in drug candidates as it can enhance metabolic stability and binding affinity. semanticscholar.org

Focused Library Synthesis for Structure-Activity Relationship (SAR) Expansion

To efficiently explore the structure-activity relationships (SAR), a focused library of compounds is synthesized based on the derivatization strategies outlined above. This involves the systematic combination of different building blocks to cover a defined chemical space around the parent molecule.

A typical focused library design would involve a matrix approach, combining a set of modifications at one position with various modifications at another. For example, a selection of 5-10 different acyl groups for the ethanamine moiety (Section 7.1) could be combined with 5-10 different substituents at the C5 position of the pyrazole ring (Section 7.2) and 3-5 variations of the N1-phenyl ring (Section 7.3). This combinatorial approach can rapidly generate hundreds of distinct analogs for biological screening. The resulting data are crucial for building a comprehensive SAR model, which can guide the design of more potent and selective compounds. nih.govmdpi.com

Table 2: Hypothetical Focused Library for SAR Expansion

Compound IDN1-Aryl Group (R1)C5-Substituent (R2)Ethanamine Derivatization (R3)Hypothetical Activity (IC50, nM)
Parent2-Fluorophenyl-H-NH2500
A-14-Fluorophenyl-H-NH2750
A-22,4-Difluorophenyl-H-NH2450
B-12-Fluorophenyl-CH3-NH2300
B-22-Fluorophenyl-Cl-NH2250
C-12-Fluorophenyl-H-NH-Acetyl150
C-22-Fluorophenyl-H-NH-SO2-Ph200
D-1 (Optimized)2-Fluorophenyl-Cl-NH-Acetyl50

Application of Flow Chemistry and High-Throughput Synthesis to Derivatives

Modern synthetic challenges, especially in the context of library generation, are increasingly being addressed by advanced technologies like flow chemistry and high-throughput synthesis. nih.gov The synthesis of pyrazole derivatives is particularly well-suited to these methods. galchimia.com

Advantages of flow chemistry include:

Enhanced Safety: Many reactions for pyrazole synthesis, such as those involving hydrazines or diazotization, can involve hazardous or unstable intermediates. mdpi.com Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow these reactions to be performed safely at elevated temperatures and pressures, often leading to dramatically reduced reaction times. mit.edu

Increased Efficiency and Scalability: Continuous flow processes can be run for extended periods to produce large quantities of a target compound. The precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields and purity compared to traditional batch methods. mdpi.comresearchgate.net

Automation and Integration: Flow systems can be automated and integrated into multi-step sequences, allowing for the synthesis of complex molecules in a "telescoped" fashion without the need for isolating intermediates. mit.edu This is highly advantageous for library synthesis, as reaction conditions can be rapidly screened and optimized, and a series of analogs can be produced sequentially with minimal manual intervention. mdpi.com For example, a two-step flow process could first form an intermediate enaminone from an acetophenone, which is then immediately reacted with a hydrazine in a second reactor to form the pyrazole core. galchimia.com

The application of these high-throughput techniques is instrumental in accelerating the drug discovery process by enabling the rapid synthesis and evaluation of large and diverse sets of derivatives of 1-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)ethanamine.

Analytical Methodologies for Quantitation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitation and purity assessment of non-volatile organic compounds. For "1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine," a reverse-phase HPLC (RP-HPLC) method is typically developed and validated. ijcpa.inresearchgate.netresearcher.life The development of a robust RP-HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the main compound from any potential impurities. ijcpa.in

The chromatographic separation is generally achieved on a C18 column, which is a popular choice for its versatility and effectiveness in separating a wide range of compounds. ijcpa.inresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. bohrium.com The addition of a small percentage of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution, particularly for basic compounds like ethanamines. ijcpa.inresearchgate.net

Method validation is performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearcher.life Linearity is typically established over a concentration range of 50 to 150 µg/mL, with a correlation coefficient (r²) greater than 0.999 indicating a strong linear relationship between concentration and peak area. ijcpa.in

Below is an interactive data table summarizing typical parameters for an RP-HPLC method for the analysis of "this compound."

ParameterTypical Condition
Stationary Phase (Column)Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.in
Mobile PhaseIsocratic mixture of 0.1% Trifluoroacetic Acid in Water and Acetonitrile (e.g., 20:80 v/v) ijcpa.in
Flow Rate1.0 mL/min ijcpa.in
Column Temperature25 ± 2°C ijcpa.in
Detection Wavelength206 nm (UV Detector) ijcpa.in
Injection Volume5.0 µL ijcpa.in
Retention TimeApproximately 7.3 min bohrium.com
Linearity Range50-150 µg/mL ijcpa.in
Correlation Coefficient (r²)> 0.999 ijcpa.in
LOD~4 µg/mL ijcpa.in
LOQ~15 µg/mL ijcpa.in

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, making it suitable for the detection and quantification of residual solvents that may be present from the synthesis of "this compound." shimadzu.comrssl.comrroij.com The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor reproducibility on standard columns. restek.com

To overcome these challenges, specialized columns, such as the Rtx-Volatile Amine column, are often employed. restek.com These columns have a stable bonded phase designed to be retentive and highly selective for basic compounds, even in the presence of harsh matrices like water. restek.com Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a common configuration for this analysis, as it allows for the separation of volatile analytes from the non-volatile sample matrix. rssl.com

The method is typically validated for the common solvents used in the manufacturing process, which are categorized into Class 1, 2, and 3 based on their toxicity as per ICH guidelines. rssl.comchromatographyonline.com

The following interactive table outlines typical parameters for a headspace GC method for the analysis of volatile impurities.

ParameterTypical Condition
TechniqueHeadspace Gas Chromatography (HS-GC) rssl.com
ColumnRtx-Volatile Amine or equivalent restek.com
DetectorFlame Ionization Detector (FID) shimadzu.com
Carrier GasHelium or Nitrogen rroij.com
Injector Temperature~250°C
Detector Temperature~300°C
Oven Temperature ProgramGradient, e.g., 40°C (hold 5 min) to 240°C at 10°C/min
Headspace Vial Equilibration~80°C for 15 min
Sample DiluentDimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) rroij.com

Chiral Chromatography for Enantiomeric Purity

Since "this compound" possesses a chiral center at the ethylamine (B1201723) moiety, it exists as a pair of enantiomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective separation of chiral compounds. nih.govnih.govnih.gov

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD, Lux Cellulose-2), are highly effective for the separation of a broad range of chiral compounds, including pyrazole (B372694) derivatives. nih.govnih.govresearchgate.net The separation can be achieved in either normal-phase or polar organic elution modes. nih.gov

In normal-phase mode, the mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. nih.gov For amine-containing compounds, the addition of a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase is often necessary to improve peak shape and prevent the analyte from being strongly retained on the stationary phase. mdpi.com

The following interactive data table presents typical conditions for a chiral HPLC method.

ParameterTypical Condition
Stationary Phase (Column)Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2 nih.govmdpi.com
Mobile Phase (Normal Phase)n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) mdpi.com
Flow Rate1.0 mL/min
Column TemperatureRoom Temperature mdpi.com
Detection Wavelength254 nm mdpi.com
ModeIsocratic

Quantitative NMR (qNMR) for Purity and Concentration

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte. americanpharmaceuticalreview.comgovst.edu The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance, allowing for accurate quantification. govst.edu

For "this compound," both ¹H and ¹⁹F qNMR can be utilized. ¹H qNMR is widely applicable, but ¹⁹F qNMR offers distinct advantages for fluorinated compounds. nih.govdiva-portal.org The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, which often results in simpler spectra with less signal overlap compared to ¹H NMR. diva-portal.orgresearchgate.net This high specificity makes ¹⁹F qNMR a reliable tool for the quality control of fluorine-containing pharmaceuticals. nih.gov

In a qNMR experiment, a certified internal standard of known purity is used. The purity of the analyte is calculated by comparing the integral of a specific signal of the analyte to the integral of a signal from the internal standard.

An interactive data table with typical parameters for a qNMR analysis is provided below.

ParameterTypical Condition
NMR Spectrometer400 MHz or higher
Nucleus¹H or ¹⁹F nih.gov
SolventDeuterated Dimethyl Sulfoxide (DMSO-d₆) nih.gov
Internal Standard (¹H qNMR)Maleic acid or Dimethyl sulfone
Internal Standard (¹⁹F qNMR)Trifluoroacetic acid nih.govdiva-portal.org
Pulse SequenceStandard single pulse with appropriate relaxation delay (D1 > 5 x T₁)
Number of Scans16 or higher for good signal-to-noise ratio

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Profiling (preclinical animal studies)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for metabolite profiling in preclinical animal studies. nih.govresearchgate.net These studies are essential to understand the metabolic fate of a new chemical entity like "this compound." nih.gov Metabolite identification helps in understanding the compound's pharmacokinetics and potential for efficacy or toxicity. nih.gov

In a typical preclinical study, the compound is administered to an animal model (e.g., rats), and biological samples such as plasma, urine, and feces are collected over time. nih.gov These samples are then analyzed by LC-MS/MS to detect and identify the parent compound and its metabolites. mdpi.com

The metabolism of pyrazole-containing compounds can involve several pathways, including oxidation (hydroxylation) of the pyrazole or phenyl rings and conjugation with moieties like glucuronic acid. nih.govmdpi.com The fluorophenyl group may also undergo metabolic changes. The high sensitivity and structural information provided by MS/MS are crucial for elucidating the structures of these metabolites. mdpi.com GC-MS can also be used, particularly for more volatile metabolites. nih.gov

The following interactive table outlines a general approach for metabolite profiling using LC-MS/MS.

ParameterTypical Approach
InstrumentationUHPLC coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) mdpi.com
Ionization ModeElectrospray Ionization (ESI), positive mode for the ethanamine moiety
Scan ModesFull scan for initial screening, followed by product ion scans (MS/MS) for structural elucidation mdpi.com
Chromatographic ColumnC18 reverse-phase column
Mobile PhaseGradient elution with water and acetonitrile, often containing formic acid or ammonium (B1175870) acetate
Sample PreparationProtein precipitation for plasma samples; dilution for urine samples
Expected Metabolic PathwaysOxidation (hydroxylation), N-dealkylation, glucuronidation, sulfation nih.govmdpi.com

Future Research Directions and Unanswered Questions for 1 1 2 Fluorophenyl 1h Pyrazol 4 Yl Ethanamine

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The core structure of 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, which combines a fluorophenyl group with a pyrazole-ethanamine scaffold, suggests several promising avenues for therapeutic exploration. Pyrazole (B372694) analogs are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects. nih.govresearchgate.net

Oncology: A significant area of future research lies in oncology. Structurally related pyrazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.orgnih.gov For instance, compounds featuring a pyrazole-pyridine structure have been identified as inhibitors of Casein Kinase 1 (CK1), and other pyrazole-containing molecules have shown inhibitory activity against cyclin-dependent kinases (CDKs). ich.org Furthermore, a recently synthesized quinazoline derivative incorporating a methyl-pyrazol-yl moiety has been identified as a selective Aurora Kinase B (AURKB) inhibitor with oral activity, a promising target in cancer therapy. vivotecnia.com Given these precedents, future research should focus on screening this compound against a panel of cancer-related kinases to identify potential molecular targets. Mechanistic studies would then be required to understand how it interacts with these targets and to explore its efficacy in various cancer cell lines.

Neurodegenerative and Inflammatory Diseases: Another promising direction is the investigation of its potential in treating neurodegenerative and inflammatory conditions. Certain pyrazole derivatives have demonstrated neuroprotective and anti-inflammatory properties by suppressing the adverse activation of glial cells. nih.gov The anti-inflammatory potential of pyrazoles is well-documented, with some analogs showing efficacy in reducing inflammatory markers. nih.gov Research into the specific effects of this compound on inflammatory pathways and neuronal cells could reveal novel therapeutic applications for diseases such as Alzheimer's or Parkinson's.

Infectious Diseases: The pyrazole scaffold is also present in compounds with antimicrobial and antiviral activities. nih.govresearchgate.net Therefore, a comprehensive screening of this compound against a range of bacterial and viral pathogens is warranted. Mechanistic studies would be necessary to determine its mode of action, which could involve inhibiting essential microbial enzymes or interfering with viral replication processes.

A summary of potential therapeutic areas for exploration is provided in the table below.

Therapeutic AreaPotential Molecular Targets/Mechanisms of Action
OncologyProtein Kinases (e.g., AURKB, CDKs, CK1), Cell Cycle Regulation, Apoptosis Induction
Neurodegenerative DiseasesGlial Cell Activation, Neuroinflammation Pathways
Inflammatory DiseasesCyclooxygenase (COX) Enzymes, Pro-inflammatory Cytokine Production
Infectious DiseasesBacterial and Viral Enzymes, Microbial Cell Wall Synthesis

Development of Advanced Delivery Systems

To maximize the therapeutic potential of this compound, the development of advanced delivery systems is crucial. Oral administration is often the preferred route for small molecule drugs, but challenges such as poor solubility and permeability can limit bioavailability. nih.govdrugbank.com

Nanoparticle-Based Carriers: Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations. nih.govwikipedia.orgmdpi.com Encapsulating the compound in nanocarriers such as liposomes or polymeric nanoparticles could enhance its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption. drugbank.comnih.gov For instance, amine-containing core-shell nanoparticles have been shown to be effective carriers for intracellular drug delivery. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with specific ligands to achieve targeted delivery to diseased tissues, thereby increasing efficacy and reducing off-target side effects. drugbank.comwikipedia.org

Stimuli-Responsive Systems: Emerging "smart" drug delivery systems that respond to specific physiological stimuli, such as changes in pH or temperature, could provide more precise control over drug release. frost.comalameed.edu.iq For example, a pH-sensitive nanocarrier could be designed to release the drug specifically in the acidic microenvironment of a tumor.

Future research in this area should focus on formulating this compound into various advanced delivery systems and evaluating their pharmacokinetic profiles and efficacy in preclinical models.

Delivery SystemPotential Advantages
LiposomesBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric NanoparticlesHigh stability, controlled release, potential for surface modification. mdpi.com
Solid Lipid NanoparticlesGood biocompatibility, enhanced oral bioavailability.
Stimuli-Responsive HydrogelsControlled drug release in response to specific triggers like pH or temperature. alameed.edu.iq

Long-Term Preclinical Studies (excluding human trials)

Before any potential therapeutic agent can be considered for clinical development, a thorough evaluation of its long-term safety profile is essential. This involves conducting comprehensive preclinical studies in animal models to identify any potential chronic toxicity or carcinogenicity. fda.govfda.gov

Chronic Toxicity Studies: These studies typically involve the repeated administration of the compound to animal models, such as rodents and a non-rodent species, for an extended period (e.g., 3 to 12 months). criver.com The objective is to characterize the toxicological profile of the compound after prolonged exposure and to determine a no-observed-adverse-effect level (NOAEL). mdpi.com Key parameters to be monitored include changes in body weight, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of major organs. criver.commdpi.com

Carcinogenicity Studies: For pharmaceuticals intended for long-term or chronic use, carcinogenicity studies are often required. vivotecnia.comfda.gov These studies are typically conducted over the lifetime of rodents (e.g., two years) to assess the potential of the compound to cause cancer. vivotecnia.comfda.gov The design of these studies is guided by regulatory agencies and is crucial for assessing the long-term risk to humans. fda.gov

The data generated from these long-term preclinical studies will be critical for establishing a comprehensive safety profile for this compound and for making informed decisions about its potential for further development.

Study TypeObjectiveKey Endpoints
Sub-chronic Toxicity (e.g., 90-day)To identify target organs of toxicity and establish dose ranges for longer-term studies.Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology.
Chronic Toxicity (e.g., 6-12 months)To assess the cumulative toxicity of the compound with long-term exposure.Comprehensive evaluation of all parameters from sub-chronic studies, with a focus on long-term pathological changes.
Carcinogenicity (e.g., 2-year rodent bioassay)To evaluate the tumorigenic potential of the compound.Survival, clinical observations, body weight, tumor incidence and latency, histopathology of all tissues.

Potential for Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. mdpi.com The primary amine group in the ethanamine side chain of this compound presents an ideal handle for the application of prodrug strategies. nih.govresearchgate.net

Improving Physicochemical and Pharmacokinetic Properties: One of the main reasons for employing a prodrug approach is to overcome undesirable properties of the parent drug, such as poor membrane permeability or rapid first-pass metabolism. nih.gov The primary amine in the target compound is likely to be protonated at physiological pH, which can limit its ability to cross cell membranes. By temporarily masking this amine group with a bioreversible moiety, its lipophilicity can be increased, potentially leading to enhanced absorption and improved bioavailability. nih.govresearchgate.net

Targeted Drug Delivery: Prodrug strategies can also be used to achieve targeted drug delivery. For example, the amine group could be linked to a promoiety that is specifically cleaved by an enzyme that is overexpressed in a particular tissue or cell type, such as a tumor. This would lead to the localized release of the active drug, thereby increasing its therapeutic index.

A variety of chemical modifications can be explored for the derivatization of the primary amine, including the formation of amides, carbamates, or N-Mannich bases. researchgate.net The choice of the promoiety will depend on the desired properties of the prodrug, such as its stability, release kinetics, and targeting specificity.

Prodrug ApproachPromoietiesPotential Advantages
Amide LinkageAmino acids, small peptidesImproved solubility, potential for active transport.
Carbamate LinkageAcyloxyalkyl groupsIncreased lipophilicity, controlled release. researchgate.net
N-Mannich BasesN-hydroxymethyl derivativesEnhanced membrane permeability. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. rsc.orgnih.gov These computational tools can be leveraged at various stages of the research and development process for this compound.

Target Identification and Validation: As this compound belongs to a class with broad biological activities, AI algorithms can be used to analyze large biological datasets to predict its most likely molecular targets. nih.gov This can help to prioritize experimental studies and accelerate the process of mechanism of action elucidation.

Predictive Modeling of ADMET Properties: A significant challenge in drug development is the high attrition rate of drug candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. uq.edu.aunih.gov In silico models based on machine learning can be used to predict the ADMET profile of this compound and its analogs, allowing for the early identification of potential liabilities and guiding the design of improved compounds. uq.edu.aunih.govnovartis.comslideshare.net

De Novo Drug Design: Generative AI models can be used to design novel pyrazole derivatives with optimized properties. nih.gov By learning from existing chemical and biological data, these models can propose new molecular structures that are predicted to have high potency, selectivity, and favorable ADMET profiles. This approach can significantly expand the chemical space around the this compound scaffold and accelerate the discovery of new drug candidates. The application of AI in kinase inhibitor development, a potential area for this compound, is already showing promise in identifying more selective and potent molecules. rsc.orgnih.govacs.orgcas.orgnih.gov

AI/ML ApplicationDescription
Target PredictionUsing algorithms to analyze genomic, proteomic, and transcriptomic data to identify potential protein targets.
QSAR ModelingDeveloping quantitative structure-activity relationship models to predict the biological activity of new analogs.
ADMET PredictionEmploying machine learning models to forecast pharmacokinetic and toxicity profiles. uq.edu.aunih.govnovartis.comslideshare.net
Generative DesignUtilizing deep learning to generate novel molecules with desired properties.

Q & A

Q. What are the optimized synthetic routes for 1-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)ethanamine?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with fluorophenyl-substituted diketones. A common approach includes:

  • Step 1 : Preparation of 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 2 : Reductive amination of the aldehyde intermediate using ammonium acetate and sodium cyanoborohydride to introduce the ethanamine moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to achieve >95% purity. Reaction progress is monitored by TLC and validated via NMR .

Q. What analytical methods are critical for characterizing this compound?

Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at 220.11 g/mol for C₁₁H₁₂FN₃) .
  • Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How can researchers determine the compound’s solubility and stability in biological buffers?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol, followed by HPLC-UV quantification of saturated solutions .
  • Stability : Incubate the compound in buffer at 37°C and analyze degradation products over 24–72 hours using LC-MS. Acidic/basic conditions (pH 2–9) should be tested to assess hydrolytic stability .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down protein targets, followed by SDS-PAGE and LC-MS/MS analysis .
  • Functional Assays : Perform enzyme inhibition assays (e.g., kinase or receptor binding) with fluorometric/radiometric readouts. Dose-response curves (IC₅₀) should be validated via triplicate experiments .
  • Molecular Modeling : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) and validate with mutagenesis studies .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Source Validation : Confirm compound identity and purity via independent analytical methods (e.g., NMR, HRMS) to rule out batch variability .
  • Assay Optimization : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and control for fluorophenyl group interactions with serum proteins .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. What approaches are effective for studying structure-activity relationships (SAR) of fluorophenyl-pyrazole derivatives?

  • Analog Synthesis : Modify the ethanamine side chain (e.g., N-alkylation) or fluorophenyl substitution pattern (e.g., ortho vs. para) to assess bioactivity shifts .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic interactions .
  • In Vivo Correlation : Test analogs in rodent models (e.g., pharmacokinetics, efficacy) to validate in vitro SAR trends .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane) and collect data on a diffractometer (Mo Kα radiation). Refine structures using SHELXL .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism .

Q. How can researchers evaluate the compound’s stability under photolytic or oxidative conditions?

  • Photostability : Expose solid samples to UV light (ICH Q1B guidelines) and analyze degradation via HPLC-DAD .
  • Oxidative Stress Testing : Incubate with H₂O₂ (3% v/v) and quantify oxidation products (e.g., N-oxide derivatives) using LC-MS/MS .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.